

Saluamine (CAS 3086-91-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Saluamine

Cat. No.: B195200

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Abstract

Saluamine, with the Chemical Abstracts Service (CAS) number 3086-91-7, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is primarily known as an N-dealkylated metabolite of the potent loop diuretic, Furosemide.[1] This technical guide provides an in-depth overview of **Saluamine**, encompassing its chemical and physical properties, biological activity, and relevant experimental methodologies. The information is curated to support researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.

Introduction

Saluamine, chemically known as 4-Chloro-5-sulfamoylanthranilic acid, is a key metabolite in the biotransformation of Furosemide.[1][2] It is also considered a significant impurity in Furosemide preparations.[3][4] The presence of the sulfonamide group in its structure suggests potential antibacterial properties, a characteristic feature of sulfonamide derivatives.[5] Its structural similarity to Furosemide also imparts it with some diuretic activity, although to a lesser extent than the parent drug.[6] Understanding the properties and biological interactions of **Saluamine** is crucial for a comprehensive pharmacokinetic and pharmacodynamic profiling of Furosemide, as well as for quality control in its manufacturing.

Physicochemical Properties

Saluamine is an organic compound belonging to the class of sulfonamides, characterized by a chloro group and a sulfonamide functional group attached to an anthranilic acid backbone.^[5] It typically exists as a crystalline solid and exhibits solubility in polar solvents.^[5]

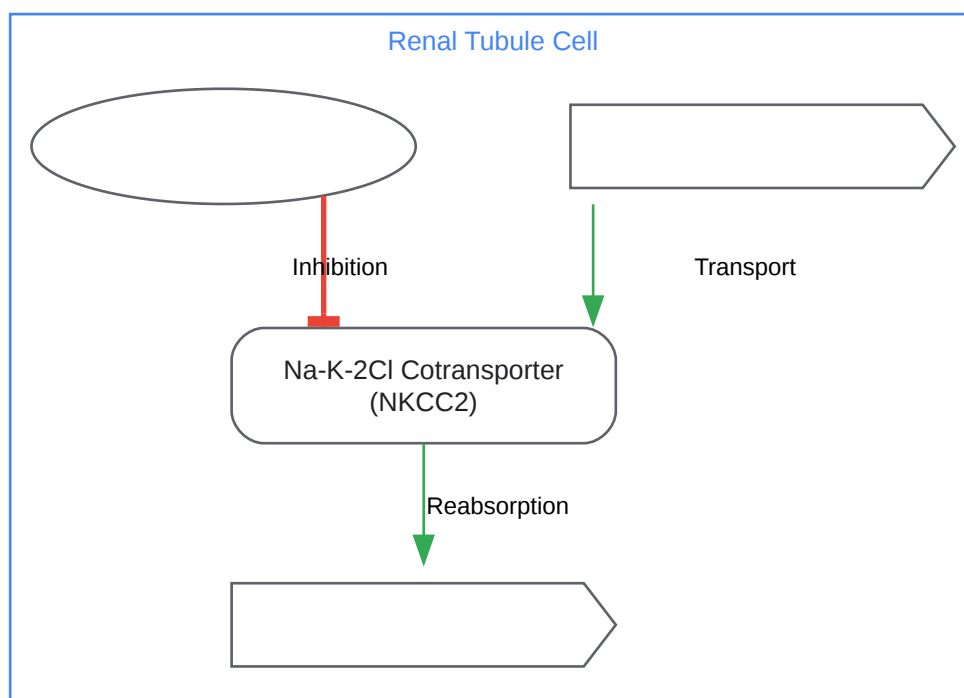
Property	Value	Reference
CAS Number	3086-91-7	^[2] ^[5] ^[7]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₄ S	^[2] ^[5] ^[7]
Molecular Weight	250.66 g/mol	^[2] ^[7] ^[8]
IUPAC Name	2-amino-4-chloro-5-sulfamoylbenzoic acid	^[3]
Synonyms	4-Chloro-5-sulfamoylanthranilic acid, Desfurylmethylfurosemide, Furosemide Impurity C	^[2] ^[3] ^[5]
Appearance	White to off-white or beige solid	^[1] ^[9] ^[10]
Melting Point	> 233 °C; 268-271 °C (decomposes)	^[9] ^[10] ^[11]
Solubility	Soluble in polar solvents like water and alcohols; slightly soluble in DMSO and Methanol	^[5] ^[9]
Purity (typical)	>95% (HPLC)	^[4]
Storage	4°C, protect from light	^[1] ^[7]

Biological Activity and Mechanism of Action

Saluamine's primary biological role is as a metabolite of Furosemide.^[1]^[2] It retains a degree of the pharmacological activity of its parent compound.

Diuretic Activity

Saluamine exhibits diuretic properties by inhibiting the Na-K-2Cl cotransporter (NKCC), a protein primarily located in the thick ascending limb of the loop of Henle in the kidney.[6][12] This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes. The diuretic potency of **Saluamine** is reported to be approximately 25% of that of Furosemide.[6]



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Mechanism of **Saluamine**'s diuretic action.

Toxicity

Toxicological studies are essential for understanding the safety profile of drug metabolites. Studies in mice have indicated that **Saluamine** may possess a higher toxic potential than Furosemide. Acute, subacute, and chronic toxicity studies have revealed that **Saluamine** can induce inflammatory changes and congestion in the liver, with mild congestion also observed in the heart and kidneys.[13]

Experimental Protocols

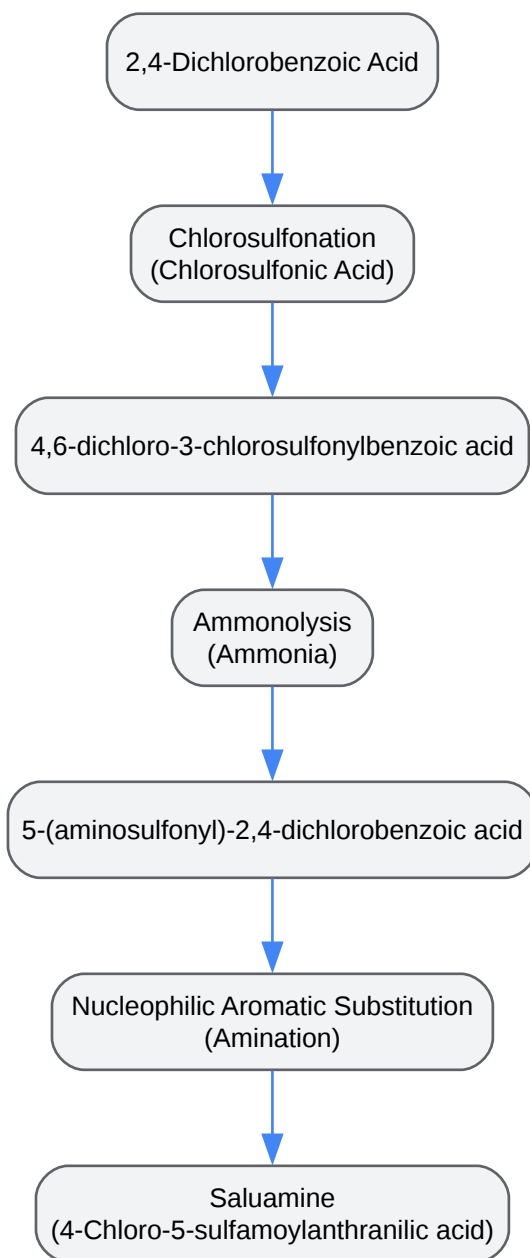
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline methodologies for the synthesis, biological evaluation, and analysis of **Saluamine**.

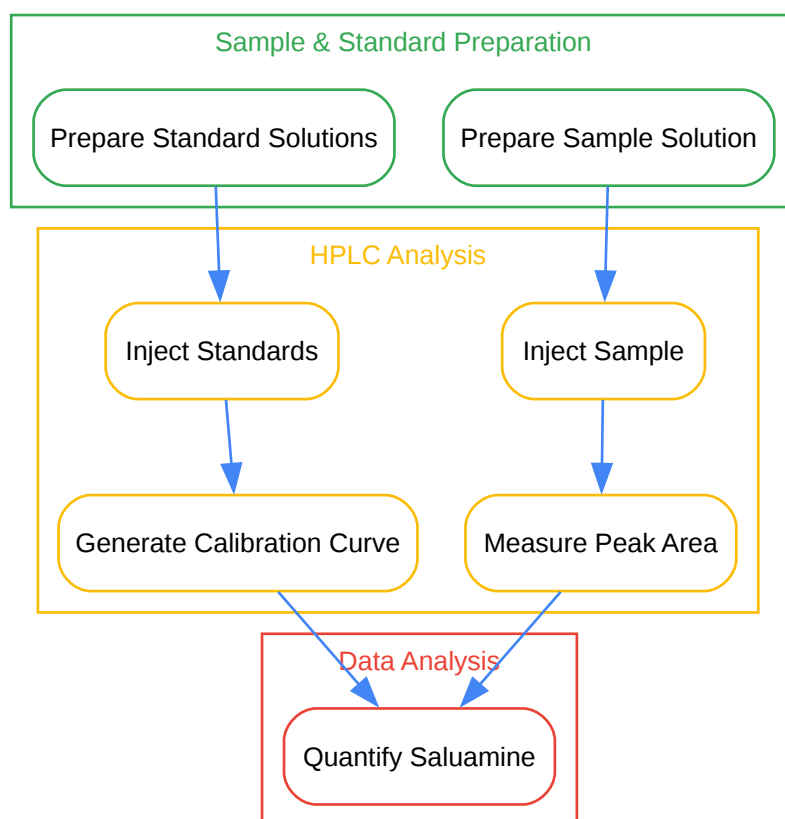
Synthesis of Saluamine

Saluamine is a degradation product of Furosemide and can be synthesized from precursors used in Furosemide synthesis. A common route involves the chlorosulfonation and subsequent amination of 2,4-dichlorobenzoic acid.

Protocol: Synthesis of 4-Chloro-5-sulfamoylanthranilic acid

- **Chlorosulfonation of 2,4-Dichlorobenzoic Acid:** 2,4-Dichlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring, primarily at the position para to the carboxylic acid and ortho to one of the chlorine atoms, yielding 4,6-dichloro-3-chlorosulfonylbenzoic acid.
- **Ammonolysis:** The resulting 4,6-dichloro-3-chlorosulfonylbenzoic acid is then treated with ammonia. The ammonia displaces the chlorine on the sulfonyl group to form a sulfonamide, yielding 5-(aminosulfonyl)-2,4-dichlorobenzoic acid.
- **Nucleophilic Aromatic Substitution:** The 5-(aminosulfonyl)-2,4-dichlorobenzoic acid is then reacted with an amino group source under conditions that favor nucleophilic aromatic substitution at the 2-position, replacing the chlorine atom with an amino group to yield 2-amino-4-chloro-5-(aminosulfonyl)benzoic acid (**Saluamine**). The reaction mixture is then acidified to precipitate the final product.
- **Purification:** The crude **Saluamine** is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).





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